molecular formula C19H16N2O B293273 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone

1-allyl-4,6-diphenyl-2(1H)-pyrimidinone

Cat. No.: B293273
M. Wt: 288.3 g/mol
InChI Key: GJNFZFHPHWCEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4,6-diphenyl-2(1H)-pyrimidinone is a pyrimidinone derivative featuring an allyl group at the N1 position and phenyl substituents at the C4 and C6 positions. This compound belongs to the dihydropyrimidinone family, known for diverse pharmacological and material science applications.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4,6-diphenyl-1-prop-2-enylpyrimidin-2-one

InChI

InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2

InChI Key

GJNFZFHPHWCEGN-UHFFFAOYSA-N

SMILES

C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences the compound’s physicochemical and biological properties.

Compound Name N1 Substituent C4/C6 Substituents Key Properties/Activities Reference
1-Allyl-4,6-diphenyl-2(1H)-pyrimidinone Allyl 4,6-diphenyl Potential enhanced reactivity due to allyl group
1-Methyl-5,6-diphenyl-2(1H)-pyrimidinone Methyl 5,6-diphenyl Planarity disrupted by phenyl positions; lower lipophilicity
1-Propyl-4,6-diphenyl-2(1H)-pyrimidinone Propyl 4,6-diphenyl Increased chain length may improve solubility but reduce metabolic stability
1-(Tetrahydrofuran)-4,6-diphenyl-2(1H)-pyrimidinone Tetrahydrofuran derivative 4,6-diphenyl Antifungal, anticancer activity via glycosidic linkage
  • Key Observations :
    • The allyl group (unsaturated C3 chain) in the target compound may confer higher reactivity compared to saturated alkyl chains (methyl, propyl) .
    • Substituents like tetrahydrofuran derivatives introduce polar functional groups, enhancing solubility and targeting specific biological pathways .

Substituent Variations at C4 and C6 Positions

Aromatic substituents at C4 and C6 are critical for π-π interactions and binding affinity.

Compound Name C4/C6 Substituents Key Properties/Activities Reference
4-(3-Nitrophenyl)-6-phenyl-2(1H)-pyrimidinone 4-nitrophenyl, 6-phenyl Anthelmintic activity via nitro group electron-withdrawing effects
4,6-Diaryl-5-nitro-dihydropyrimidinones 4,6-diaryl, 5-nitro Antiarrhythmic activity; low toxicity
This compound 4,6-diphenyl Enhanced aromatic interactions for potential DNA/protein binding
  • Key Observations: Electron-withdrawing groups (e.g., nitro) at C4 increase electrophilicity, influencing redox activity and biological targeting .

Functional Group Modifications on the Pyrimidinone Core

Replacing the carbonyl oxygen with sulfur or modifying the ring saturation alters electronic properties.

Compound Name Core Modification Key Properties/Activities Reference
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Thione (C=S), dihydro Antibacterial, antitumour activity via H-bonding and sulfur interactions
1-Methyl-2(1H)-pyrimidinone Fully unsaturated Photochemical H-abstraction; DNA lesion modeling
This compound Dihydro (C2=O) Balance of reactivity and stability for drug design
  • Key Observations: Thione derivatives exhibit stronger hydrogen-bonding capacity, enhancing enzyme inhibition . The dihydropyrimidinone core in the target compound offers partial saturation, balancing stability and conformational flexibility .

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